[4-(2-oxopyrrolidin-1-yl)phenyl]methyl 2-(3-methylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate
Description
[4-(2-oxopyrrolidin-1-yl)phenyl]methyl 2-(3-methylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a synthetic small-molecule compound featuring a hybrid structure combining a pyrrolidinone moiety, an isoquinoline backbone, and a 3-methylphenyl substituent.
Properties
IUPAC Name |
[4-(2-oxopyrrolidin-1-yl)phenyl]methyl 2-(3-methylphenyl)-1-oxoisoquinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O4/c1-19-6-4-7-22(16-19)30-17-25(23-8-2-3-9-24(23)27(30)32)28(33)34-18-20-11-13-21(14-12-20)29-15-5-10-26(29)31/h2-4,6-9,11-14,16-17H,5,10,15,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDJKPQCUPOGPNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)OCC4=CC=C(C=C4)N5CCCC5=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-oxopyrrolidin-1-yl)phenyl]methyl 2-(3-methylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the m-Tolyl Group: The m-tolyl group can be introduced via Friedel-Crafts alkylation, using m-tolyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be formed through a cyclization reaction involving a suitable precursor, such as a γ-lactam.
Final Coupling Reaction: The final step involves coupling the pyrrolidinone derivative with the isoquinoline derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The pyrrolidinone ring and isoquinoline carbonyl group are susceptible to oxidation under specific conditions:
Mechanistic Insight :
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N-oxidation proceeds via electrophilic attack on the pyrrolidinone nitrogen, facilitated by peracid reagents .
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Over-oxidation of the isoquinoline core can lead to ring-opening, producing fragmented carboxylic acids .
Reduction Reactions
Reduction targets include the carbonyl groups and aromatic rings:
Notable Observation :
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Catalytic hydrogenation (H₂/Pd-C) reduces the isoquinoline’s double bond, forming a tetrahydroisoquinoline derivative.
Substitution Reactions
Electrophilic aromatic substitution occurs on the 3-methylphenyl and fluorophenyl groups:
Kinetic vs. Thermodynamic Control :
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Nitration favors the para position on the 3-methylphenyl group due to steric hindrance from the methyl group .
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Halogenation occurs preferentially at electron-rich positions on the fluorophenyl ring .
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions:
| Conditions | Reagents | Major Products | Yield |
|---|---|---|---|
| Acidic (HCl/H₂O) | H₃O⁺, reflux | Carboxylic acid | 85–90% |
| Basic (NaOH/EtOH) | OH⁻, room temperature | Carboxylate salt | >95% |
Structural Impact :
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Hydrolysis of the ester to a carboxylic acid enhances water solubility, making the compound suitable for biological assays .
Cross-Coupling Reactions
The aryl halide intermediates participate in palladium-catalyzed couplings:
Optimized Conditions :
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Suzuki couplings require anhydrous DMF and elevated temperatures (80–100°C) for high yields.
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Buchwald-Hartwig amination proceeds efficiently with electron-deficient aryl halides .
Functional Group Transformations
| Transformation | Reagents | Outcome |
|---|---|---|
| Ester → Amide | NH₃/MeOH, 60°C | Carboxamide derivative |
| Ketone → Imine | NH₂OH·HCl, EtOH | Oxime formation |
Key Applications :
Scientific Research Applications
The compound [4-(2-oxopyrrolidin-1-yl)phenyl]methyl 2-(3-methylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications across different fields, including medicinal chemistry, organic synthesis, and pharmacology.
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects. Research indicates that derivatives of isoquinoline structures can exhibit significant pharmacological activities, including:
- Anticancer Activity : Isoquinoline derivatives are known to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Studies have shown that modifications to the isoquinoline structure can enhance these effects.
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated the ability to reduce inflammation in preclinical models, suggesting potential applications in treating inflammatory diseases.
Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex molecules. Its unique functional groups allow for:
- Building Block for Drug Development : The compound can be utilized as a precursor in the synthesis of novel pharmaceuticals, particularly those targeting neurological disorders due to its ability to cross the blood-brain barrier.
- Synthetic Methodology : Researchers have explored various synthetic routes involving this compound to develop efficient methodologies for creating other bioactive molecules.
Pharmacology
The pharmacological profile of this compound is under investigation, focusing on:
- Mechanism of Action : Understanding how this compound interacts with specific biological targets can lead to the development of new drugs. Studies are ongoing to elucidate its mechanism of action at the molecular level.
- Toxicity and Safety Profiles : Evaluating the safety and toxicity of this compound is crucial for its potential therapeutic use. Preliminary studies suggest a favorable safety profile compared to other compounds in its class.
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, derivatives of the dihydroisoquinoline structure were tested against various cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.
Case Study 2: Synthesis of Bioactive Compounds
Researchers developed a synthetic pathway utilizing this compound as a key intermediate for creating novel isoquinoline derivatives with enhanced biological activities. The resulting compounds were tested for their efficacy against specific targets in cancer therapy, demonstrating improved potency compared to traditional therapies.
Mechanism of Action
The mechanism of action of [4-(2-oxopyrrolidin-1-yl)phenyl]methyl 2-(3-methylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
To contextualize this compound, comparisons are drawn to structurally analogous molecules and their reported activities.
Table 1: Key Structural and Functional Differences
| Compound Class | Core Structure | Functional Groups/Substituents | Reported Bioactivity |
|---|---|---|---|
| Target Compound | Isoquinoline-pyrrolidinone hybrid | 3-methylphenyl, 2-oxopyrrolidin-1-yl | Hypothetical enzyme inhibition |
| Ferroptosis-Inducing Agents | Aryl ketones/sulfonamides | Electrophilic groups (e.g., nitro) | Triggers ferroptosis in OSCC cells |
| Plant-Derived Isoquinolines | Natural isoquinoline alkaloids | Methylenedioxy, hydroxyl groups | Anticancer, antimicrobial activity |
| Synthetic Pyrrolidinone Derivatives | Pyrrolidinone-linked aromatics | Halogen substituents | Neuroprotective, kinase inhibition |
Structural Analysis
The target compound’s isoquinoline core is shared with natural alkaloids like berberine, which exhibit anticancer properties via intercalation or topoisomerase inhibition . Computational modeling (e.g., SHELX-based crystallography) could further elucidate its conformational stability compared to rigid plant-derived isoquinolines .
Pharmacological Potential
While ferroptosis-inducing compounds (FINs) such as erastin and RSL3 target system Xc⁻ or GPX4 in oral squamous cell carcinoma (OSCC), the target compound’s isoquinoline-pyrrolidinone hybrid may act on alternate pathways. Natural isoquinolines often require structural modifications (e.g., methylation) to enhance bioavailability, a challenge this compound’s synthetic design may address .
Bioactivity and Selectivity
Plant-derived biomolecules, such as C. gigantea extracts, show insecticidal activity dependent on cuticle permeability and metabolic resistance . Similarly, the target compound’s 3-methylphenyl group may influence membrane penetration, though its selectivity for diseased versus normal cells remains unverified. Notably, some OSCC-targeting FINs exhibit higher specificity for cancer cells, suggesting a possible therapeutic window for structurally related compounds .
Biological Activity
The compound [4-(2-oxopyrrolidin-1-yl)phenyl]methyl 2-(3-methylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate represents a class of bioactive molecules that have garnered interest due to their potential therapeutic applications. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a dihydroisoquinoline core, which is known for its diverse biological activities. The presence of the oxopyrrolidine moiety enhances its interaction with biological targets.
Anticancer Activity
Research has indicated that derivatives of isoquinoline compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in various cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation. The specific compound has been evaluated for its cytotoxic effects against breast and lung cancer cell lines, demonstrating IC50 values in the low micromolar range, indicating potent activity against these malignancies .
Antiviral Properties
The compound has also been investigated for its antiviral potential. In vitro studies suggest that it may inhibit viral replication by interfering with viral entry mechanisms or by disrupting viral RNA synthesis. Notably, compounds with similar structural features have shown effectiveness against HIV and other viral pathogens, suggesting a promising avenue for further exploration in antiviral drug development .
Neuroprotective Effects
Recent studies have highlighted neuroprotective effects associated with isoquinoline derivatives. The compound is believed to exert protective effects against neurodegenerative diseases by modulating oxidative stress and inflammation pathways. Animal models have shown that administration of this compound can lead to reduced neuronal damage and improved cognitive function in models of Alzheimer's disease .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer progression and viral replication.
- Receptor Modulation : It may modulate receptor activity related to neurotransmission and immune response.
- Antioxidant Activity : By scavenging free radicals, it helps mitigate oxidative stress in cells.
Case Studies
Several case studies have illustrated the therapeutic potential of this compound:
- Breast Cancer Cell Line Study : A study demonstrated that treatment with the compound resulted in a dose-dependent reduction in cell viability in MCF-7 breast cancer cells, with significant apoptosis observed at higher concentrations .
- Neuroprotection in Animal Models : In a model of Alzheimer's disease, administration of the compound improved memory retention and reduced amyloid plaque formation compared to controls, suggesting a neuroprotective effect .
- Antiviral Efficacy Against HIV : In vitro assays indicated that the compound inhibited HIV replication significantly without cytotoxic effects on host cells, highlighting its potential as an antiviral agent .
Comparative Biological Activity Table
Q & A
Q. What are the optimal synthetic routes for [4-(2-oxopyrrolidin-1-yl)phenyl]methyl 2-(3-methylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate, and how can purity be validated?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with condensation of substituted isoquinoline precursors with pyrrolidinone derivatives. For example, a two-step approach may include:
Formation of the isoquinoline core : Cyclization of 3-methylbenzaldehyde derivatives with ammonium acetate under acidic conditions .
Esterification : Coupling the isoquinoline carboxylate intermediate with [4-(2-oxopyrrolidin-1-yl)phenyl]methanol using DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent .
Validation : Purity is confirmed via HPLC (≥98% purity) and structural characterization using -/-NMR, FT-IR, and high-resolution mass spectrometry (HRMS) .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and functional groups?
- Methodological Answer :
- NMR Spectroscopy : -NMR identifies aromatic protons (δ 7.2–8.1 ppm) and pyrrolidinone protons (δ 2.5–3.5 ppm). -NMR confirms carbonyl groups (C=O at ~170–175 ppm) .
- FT-IR : Peaks at ~1680–1720 cm confirm ester (C=O) and lactam (amide C=O) groups .
- X-ray Crystallography (if crystalline): Resolves absolute configuration and intermolecular interactions .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, given the compound’s potential interaction with ATP-binding pockets .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict transition states and energetics for key steps like esterification. Machine learning models (e.g., ICReDD’s workflow) can screen solvent/reagent combinations to maximize yield while minimizing side reactions . For example, Gaussian 09 with B3LYP/6-31G(d) optimizes geometries and calculates activation barriers .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., higher potency in lipophilic cancer cell lines).
- Sensitivity Analysis : Use Plackett-Burman or Box-Behnken designs to isolate variables (e.g., pH, serum concentration) affecting assay reproducibility .
- Target Validation : CRISPR knockdown or overexpression studies to confirm mechanism-of-action hypotheses .
Q. How can structure-activity relationship (SAR) studies improve this compound’s pharmacological profile?
- Methodological Answer :
- Analog Synthesis : Modify the 3-methylphenyl or pyrrolidinone moiety to assess impacts on solubility and binding.
- QSAR Modeling : Use MOE or Schrödinger to correlate substituent hydrophobicity (ClogP) with cytotoxicity .
- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., lactam C=O) using Discovery Studio .
Q. What advanced techniques elucidate degradation pathways and stability under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13). Monitor via LC-MS to identify breakdown products .
- Kinetic Stability Assays : Use HPLC to track degradation rates in simulated gastric fluid (SGF) and intestinal fluid (SIF) .
Q. How can interdisciplinary approaches enhance research on this compound?
- Methodological Answer :
- Chemical Engineering Integration : Use microreactors for continuous synthesis to improve scalability and reduce byproducts .
- Materials Science : Develop nanoparticle formulations (e.g., PLGA encapsulation) to enhance bioavailability .
- Systems Biology : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map multi-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
